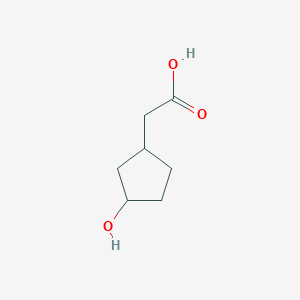
2-(3-Hydroxycyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Hydroxycyclopentyl)acetic acid” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . The compound is in oil form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-hydroxycyclopentyl)acetic acid . The InChI code is 1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) .Physical And Chemical Properties Analysis
“2-(3-Hydroxycyclopentyl)acetic acid” is an oil that is stored at room temperature . It has a molecular weight of 144.17 .Aplicaciones Científicas De Investigación
Microbial Behavior under Feast/Famine Conditions
A study by Van Aalst-van Leeuwen et al. (1997) explored the behavior of microorganisms under fluctuating substrate conditions, commonly seen in wastewater treatment processes. They observed that microorganisms like Paracoccus pantotrophus accumulate storage polymers like poly(beta-hydroxybutyrate) in response to feast/famine conditions, providing insights into microbial adaptation mechanisms in changing environments (Van Aalst-van Leeuwen et al., 1997).
Decontamination of Soils
Research by Unz et al. (2018) focused on the removal of depleted uranium oxides from contaminated soils. They discovered that a combination of acetic acid and hydroxylamine hydrochloride solutions could effectively remove about 70% of uranium in soil samples. This work has significant implications for the treatment of radioactive-contaminated environments (Unz et al., 2018).
Diuretic and Uricosuric Properties
Woltersdorf et al. (1977) investigated the diuretic and uricosuric properties of various (acylaryloxy)acetic acid compounds, including those derived from 2-(3-Hydroxycyclopentyl)acetic acid. They found that certain derivatives exhibited significant biological activity, highlighting the potential of these compounds in medical applications (Woltersdorf et al., 1977).
Antifungal and Antioxidant Applications
Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels with potential applications in antifungal, antibacterial, and antioxidant activities. These hydrogels showed promising results in preventing infections, suggesting their use in medical applications such as bandages and catheters (Chitra et al., 2017).
Catalytic Hydrogenation and Bond Activation
Shangguan et al. (2016) examined the catalytic pathways for acetic acid hydrogenation catalyzed by ruthenium clusters. Their findings provide insight into the mechanisms of bond activation and hydrogen insertion during this process, which is essential for understanding the chemical behavior of acetic acid derivatives in various reactions (Shangguan et al., 2016).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
2-(3-hydroxycyclopentyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxycyclopentyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

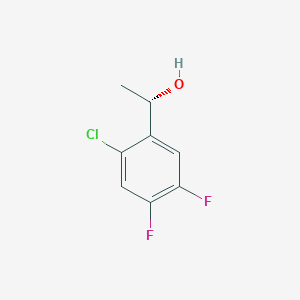
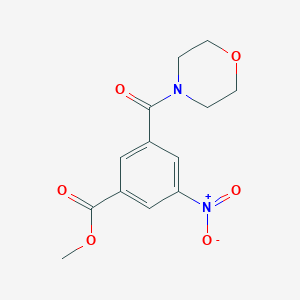

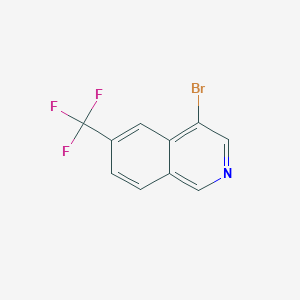
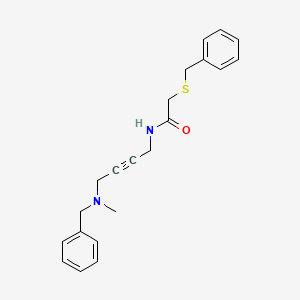
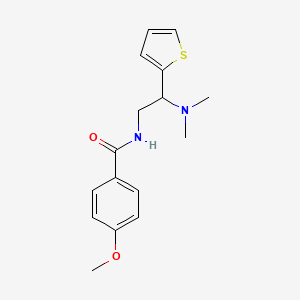

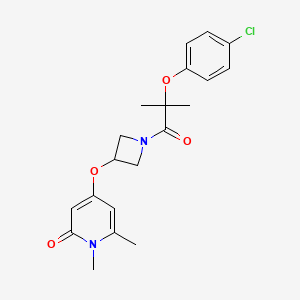

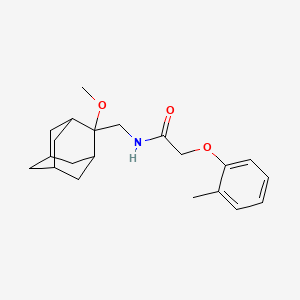

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)

